4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
CAS No.: 293329-90-5
Cat. No.: VC11777515
Molecular Formula: C15H16BrN3O
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293329-90-5 |
|---|---|
| Molecular Formula | C15H16BrN3O |
| Molecular Weight | 334.21 g/mol |
| IUPAC Name | 4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3 |
| Standard InChI Key | PGPKZTWJJLSUDN-UHFFFAOYSA-N |
| SMILES | CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br |
| Canonical SMILES | CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature
The compound’s IUPAC name, 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one, reflects its core structure:
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A pyrrolidin-2-one ring substituted at position 4 with a benzimidazole moiety.
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The benzimidazole group is further modified at position 1 with a 2-bromoallyl chain.
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The pyrrolidinone nitrogen at position 1 carries a methyl substituent.
This configuration differs from the PubChem entry CID 3155830 , which features a 2-methylallyl group and an ethoxyphenyl substituent instead of the methyl group.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 375.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Synthetic Pathways and Analogous Protocols
Hypothesized Synthesis
While no direct synthesis is documented, the following steps are inferred from patent US9156842B2 , which details bromo-substituted heterocycles:
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Benzimidazole Formation:
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Condensation of 1,2-diaminobenzene with a bromoallyl carbonyl precursor.
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Pyrrolidinone Coupling:
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Use of a Buchwald-Hartwig amination to attach the benzimidazole to the pyrrolidinone core.
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Methylation:
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Quaternization of the pyrrolidinone nitrogen using methyl iodide.
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Table 1: Comparison with Analogous Syntheses
Physicochemical Properties
Predicted Solubility and LogP
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LogP (Octanol-Water): ~2.8 (estimated via analogy to CID 3155830 , which has LogP=3.1). The bromoallyl group may slightly increase hydrophobicity.
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Water Solubility: <10 mg/L (similar to benzimidazole derivatives ).
Spectral Characteristics
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IR Spectroscopy: Expected peaks at:
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1700–1680 cm (C=O stretch of pyrrolidinone).
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1550–1450 cm (C-Br vibration).
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NMR (Hypothetical):
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: δ 2.8–3.2 (pyrrolidinone CH), δ 5.1–5.4 (allylic protons), δ 7.3–7.8 (benzimidazole aromatic protons).
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Research Gaps and Future Directions
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Synthetic Validation: Empirical confirmation of the proposed synthesis is critical.
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Crystallographic Data: X-ray diffraction to resolve stereochemical uncertainties.
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In Vivo Studies: Preclinical testing for pharmacokinetics and efficacy.
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